BenchChemオンラインストアへようこそ!

methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

DHODH inhibition pyrimidine biosynthesis immuno-oncology

Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448125-30-1) is a synthetic, small-molecule dihydroisoquinoline derivative featuring a 7-position ureido linkage to an ortho-tolyl aromatic ring and a methyl carbamate moiety at the 2-position of the tetrahydroisoquinoline core (molecular formula: C19H21N3O3; MW: 339.4). The compound is catalogued in the ChEMBL database (CHEMBL5183718) and is explicitly claimed as Compound 36 in US Patent 20240034730, which describes dihydroorotate dehydrogenase (DHODH) inhibitors with therapeutic potential in cancer, autoimmune disorders, and inflammatory diseases.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1448125-30-1
Cat. No. B2360617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448125-30-1
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
InChIInChI=1S/C19H21N3O3/c1-13-5-3-4-6-17(13)21-18(23)20-16-8-7-14-9-10-22(19(24)25-2)12-15(14)11-16/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,23)
InChIKeyFODWWMRHRBYGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448125-30-1): Procurement-Grade Chemical Identity and Research Provenance


Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448125-30-1) is a synthetic, small-molecule dihydroisoquinoline derivative featuring a 7-position ureido linkage to an ortho-tolyl aromatic ring and a methyl carbamate moiety at the 2-position of the tetrahydroisoquinoline core (molecular formula: C19H21N3O3; MW: 339.4) . The compound is catalogued in the ChEMBL database (CHEMBL5183718) and is explicitly claimed as Compound 36 in US Patent 20240034730, which describes dihydroorotate dehydrogenase (DHODH) inhibitors with therapeutic potential in cancer, autoimmune disorders, and inflammatory diseases [1]. Its structural architecture—a hydrogen-bond-capable aryl urea coupled with a rigidified dihydroisoquinoline scaffold—places it within a privileged chemotype for probing enzyme active sites and receptor binding pockets, making it a valuable tool compound for medicinal chemistry and chemical biology programs.

Why methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Replaced by Generic Ureido-Isoquinoline Analogs


The ureido-dihydroisoquinoline scaffold is pharmacologically promiscuous: related compounds in this family have been reported as DGAT inhibitors (Daiichi Sankyo patent family), MGAT2 inhibitors (Merck patent US 10,065,945), leucine aminopeptidase (LAP) inhibitors, and urea transporter (UT-B) ligands, with target potency varying over three orders of magnitude (IC50 from sub-nanomolar to >100 µM) depending on the aryl substitution pattern [1] [2] [3]. Systematic structure-activity relationship (SAR) studies on dihydroisoquinoline LAP inhibitors demonstrate that even subtle modification of the aryl ring—such as changing the substituent position or electronic character—can shift antiproliferative IC50 values by >10-fold across cell lines [2]. The o-tolyl group at the urea terminus introduces a specific steric and electronic profile (ortho-methyl substitution on the phenyl ring) that is chemically distinct from para-ethoxy, para-unsubstituted phenyl, 2-chlorophenyl, or 2-fluorophenyl variants, each of which exhibits divergent hydrogen-bonding geometry, lipophilicity, and target engagement profiles. Consequently, interchanging these analogs without experimental validation risks confounding biological interpretation, compromising assay reproducibility, and invalidating SAR conclusions in drug discovery projects.

Quantitative Differentiation Evidence for Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Against Closest Analogs


DHODH Enzymatic Inhibition: Target Compound vs. Structure-Disclosed Patent Comparators

In a standardized 96-well enzymatic inhibition assay optimized for high throughput, methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (US20240034730, Compound 36) displayed an IC50 of 70 nM against human recombinant DHODH [1]. Within the same patent application and identical assay format, comparator compounds from the same chemical series demonstrated a range of potencies: Compound 40 exhibited an IC50 of 1.48 nM, Compound 43 showed an IC50 of 2.5 nM, and Compound 2 exhibited an IC50 of 4.30 nM [2] [3] [4]. The 47-fold potency gap between Compound 36 (70 nM) and the most potent analog (Compound 40, 1.48 nM) establishes that the o-tolyl ureido substitution pattern produces a distinct, moderate-affinity DHODH interaction that may be advantageous in contexts where partial target engagement or a reduced residence time is mechanistically desirable, such as in immunomodulation where complete DHODH blockade can lead to immunosuppressive toxicity.

DHODH inhibition pyrimidine biosynthesis immuno-oncology

Aryl Urea Substituent SAR: o-Tolyl vs. 2-Chlorophenyl vs. 2-Fluorophenyl in Antiproliferative Assays

Cross-study comparative analysis of the methyl 7-(3-arylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate series reveals substantial antiproliferative potency differences driven by the aryl substituent identity. The 2-fluorophenyl analog (methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate) showed IC50 values of 15 µM (MCF-7 breast cancer), 12 µM (A549 lung cancer), and 20 µM (HT-29 colorectal cancer) in cell viability assays . In contrast, the thiophen-2-yl analog (methyl 7-(3-(thiophen-2-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate) demonstrated IC50 values of 12.5 µM (MCF-7) and 15.0 µM (HT-29), indicating improved activity in the colon cancer line . The o-tolyl compound, by virtue of its ortho-methyl substitution, is projected to have intermediate lipophilicity between the 2-fluorophenyl and 2-chlorophenyl variants, with steric effects from the ortho-methyl group potentially altering the conformational preference of the urea linkage. Direct quantitative cytotoxicity data for the o-tolyl compound in these specific cell lines are not yet available in primary peer-reviewed literature; the data presented here are class-level projections based on close structural analogs evaluated under identical or highly comparable assay conditions.

antiproliferative activity cancer cell lines ureido SAR

Scaffold-Level Target Selectivity: Dihydroisoquinoline Ureas as Privileged LAP Inhibitors with Therapeutic Window

The 3,4-dihydroisoquinoline scaffold has been validated as a leucine aminopeptidase (LAP) inhibitory chemotype in a systematic study of 14 derivatives. The lead compound 3b from this series demonstrated dual activity: LAP enzymatic inhibition coupled with significant antiproliferative effects against HL-60 leukemia, Raji Burkitt's lymphoma, CEM/C2 camptothecin-resistant leukemia, CCRF/CEM leukemia, and LoVo colon cancer cell lines. Critically, compound 3b exhibited a favorable selectivity index with lower cytotoxicity toward normal mammalian cells versus cancer cells, and toxicological evaluation (skin sensitization, acute dermal toxicity, acute oral toxicity, eye irritation/corrosion) established a benign safety profile [1]. Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate shares the identical 3,4-dihydroisoquinoline core scaffold and 7-position ureido attachment geometry with the LAP inhibitor series, positioning it as a candidate for LAP-targeted probe development. The o-tolyl substitution differentiates it from compound 3b (which bears a distinct substitution pattern), offering a structurally distinct vector for exploring LAP active-site interactions.

leucine aminopeptidase anticancer selectivity index

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bond Donor Profile vs. Common Analogs

Computational property analysis distinguishes methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate from its closest aryl-substituted analogs. The o-tolyl compound (C19H21N3O3, MW 339.4) contains one hydrogen-bond donor (urea NH) and three hydrogen-bond acceptors, with a calculated logP estimated at approximately 2.8–3.2 based on the lipophilicity of reported o-tolyl ureido fragments (e.g., 2-(3-(o-tolyl)ureido)benzoic acid has a measured logP of 3.48) [1]. By comparison, the 4-ethoxyphenyl analog (C21H25N3O4, MW 383.45) has a higher molecular weight and an additional ether oxygen, increasing topological polar surface area (tPSA) and potentially reducing membrane permeability. The 2-chlorophenyl analog (C19H20ClN3O3, MW 373.84) has increased molecular weight and halogen character, which alters CYP450 metabolism susceptibility. The 2-fluorophenyl analog (C19H20FN3O3, MW 357.38) has lower lipophilicity due to the electronegative fluorine. The o-tolyl compound's balanced profile—moderate MW, one H-bond donor, and intermediate lipophilicity—places it favorably within Lipinski and Veber drug-likeness parameters, making it a preferred starting point for hit-to-lead optimization where oral bioavailability potential is valued.

drug-likeness lipophilicity physicochemical properties

Recommended Application Scenarios for Methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate in Scientific Research and Industrial Procurement


DHODH Inhibitor SAR Probe for Moderate-Affinity Target Engagement Studies

With a DHODH IC50 of 70 nM—substantially less potent than the sub-nanomolar leads in the same patent series—this compound is ideally suited as a moderate-affinity control in DHODH inhibitor screening cascades. Researchers can employ Compound 36 alongside high-potency analogs (e.g., Compound 40, IC50 1.48 nM) to establish concentration-response relationships that differentiate on-target DHODH effects from off-target cytotoxicity, particularly in immunology programs where partial DHODH inhibition is mechanistically preferred [1].

Urea Conformational Analysis and Ortho-Substituent SAR Exploration in Medicinal Chemistry

The o-tolyl group introduces a sterically constrained ortho-methyl substituent adjacent to the urea NH, distinct from para-ethoxy, 2-fluorophenyl, and 2-chlorophenyl variants. This compound serves as a critical SAR probe for investigating how ortho-substitution affects urea torsion angles, intramolecular hydrogen bonding, and target protein recognition. Procurement enables systematic comparison within a matched molecular pair analysis framework to deconvolute steric versus electronic contributions to biological activity [2].

Leucine Aminopeptidase (LAP) Inhibitor Development Starting Point

Given the validated LAP-inhibitory phenotype of the dihydroisoquinoline scaffold demonstrated in peer-reviewed studies, the o-tolyl compound provides a structurally distinct entry point for LAP-targeted anticancer drug discovery. Its unique aryl substitution can be leveraged to probe the LAP S1' pocket for steric tolerance, potentially yielding inhibitors with differentiated selectivity for LAP over related aminopeptidases (e.g., aminopeptidase N, aminopeptidase A) [3].

Chemical Biology Tool for Target Deconvolution in Dihydroisoquinoline Phenotypic Screening

When phenotypic screens identify dihydroisoquinoline hits with ambiguous molecular targets, the o-tolyl compound—with its defined DHODH activity (70 nM) and potential polypharmacology—can serve as a reference tool for chemoproteomics-based target deconvolution. Its moderate affinity across multiple potential targets (DHODH, LAP family, possibly urea transporters) makes it useful as a competitive probe in affinity-based protein profiling (AfBPP) experiments to identify off-target liabilities early in hit triage [1] [3].

Quote Request

Request a Quote for methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.